molecular formula C23H16ClN5O3S B2769824 1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one CAS No. 904581-04-0

1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one

Cat. No.: B2769824
CAS No.: 904581-04-0
M. Wt: 477.92
InChI Key: GTLPLXPBKZNMFU-UHFFFAOYSA-N
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Description

1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one is a complex organic compound that features a triazoloquinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the phenylsulfonyl and ethanone groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced techniques such as automated synthesis and real-time monitoring may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone

Uniqueness

1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

1-[4-[[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O3S/c1-14(30)15-7-10-17(11-8-15)25-21-19-13-16(24)9-12-20(19)29-22(26-21)23(27-28-29)33(31,32)18-5-3-2-4-6-18/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLPLXPBKZNMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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